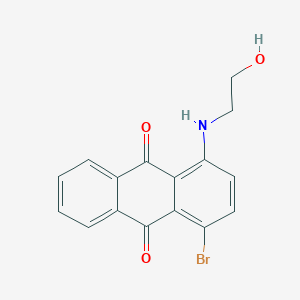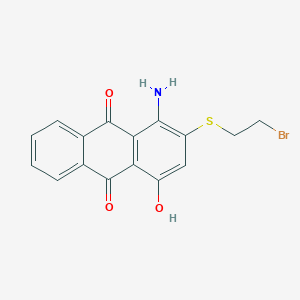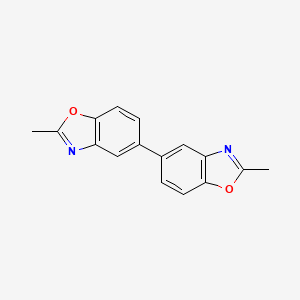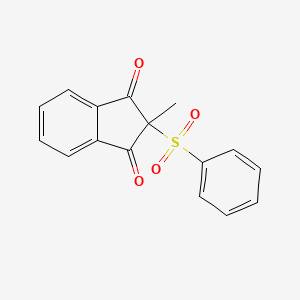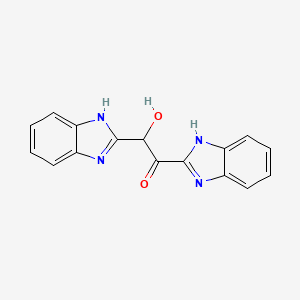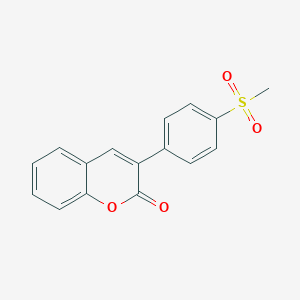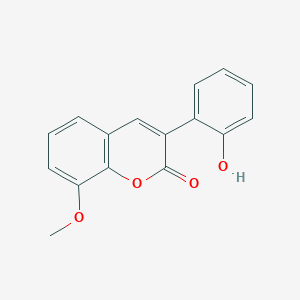![molecular formula C16H12N4 B8041987 7-Methyl-2-phenyltriazolo[4,5-f]quinoline](/img/structure/B8041987.png)
7-Methyl-2-phenyltriazolo[4,5-f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-2-phenyltriazolo[4,5-f]quinoline is a chemical compound that belongs to the class of quinoline derivatives. It possesses unique chemical and biological properties, making it a subject of interest in various scientific fields. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-phenyltriazolo[4,5-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of metal-catalyzed reactions, which are known for their efficiency and selectivity . For instance, the reaction between o-aminothiophenol and 1,3-ynone under mild conditions can lead to the formation of quinoline derivatives .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only enhance the yield but also reduce the environmental impact of the production process.
化学反应分析
Types of Reactions: 7-Methyl-2-phenyltriazolo[4,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinolines .
科学研究应用
7-Methyl-2-phenyltriazolo[4,5-f]quinoline has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: In industrial chemistry, it is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 7-Methyl-2-phenyltriazolo[4,5-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The compound’s structure allows it to bind to various biological targets, leading to its diverse pharmacological effects.
相似化合物的比较
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.
Quinazoline: Known for its analgesic, anti-inflammatory, and anticancer properties.
Quinolone: Exhibits antibacterial, antifungal, and antiviral activities.
Uniqueness: 7-Methyl-2-phenyltriazolo[4,5-f]quinoline stands out due to its unique triazoloquinoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
7-methyl-2-phenyltriazolo[4,5-f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c1-11-7-8-13-14(17-11)9-10-15-16(13)19-20(18-15)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASJFXVIDKXIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=NN(N=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![12H-benzo[c]acridine-5,6,7-trione](/img/structure/B8041914.png)
![N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide](/img/structure/B8041915.png)
![5-amino-2-[(E)-2-(4-phenylphenyl)ethenyl]benzenesulfonic acid](/img/structure/B8041917.png)
![3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B8041919.png)
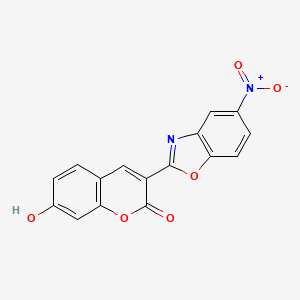
![5A,13-Dihydro-5,6-dioxa-13-aza-benzo[4,5]cyclohepta[1,2-B]naphthalen-11-one](/img/structure/B8041958.png)

